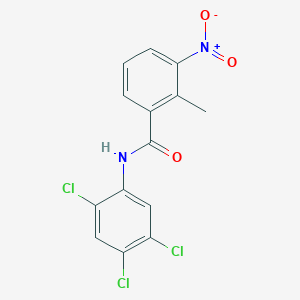

2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide

CAS No.:

Cat. No.: VC10615072

Molecular Formula: C14H9Cl3N2O3

Molecular Weight: 359.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl3N2O3 |

|---|---|

| Molecular Weight | 359.6 g/mol |

| IUPAC Name | 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide |

| Standard InChI | InChI=1S/C14H9Cl3N2O3/c1-7-8(3-2-4-13(7)19(21)22)14(20)18-12-6-10(16)9(15)5-11(12)17/h2-6H,1H3,(H,18,20) |

| Standard InChI Key | HDLLLWGFMBHIHL-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |

| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide, reflects its substitution pattern (Figure 1). The benzamide backbone is substituted with:

-

Methyl group (CH₃): At position 2, enhancing steric bulk and influencing electronic effects.

-

Nitro group (NO₂): At position 3, contributing to electron deficiency and reactivity in electrophilic substitutions.

-

2,4,5-Trichlorophenyl group: Attached via the amide nitrogen, introducing halogen-mediated lipophilicity and potential bioactivity.

The SMILES notation (CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl) and InChI key (HDLLLWGFMBHIHL-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉Cl₃N₂O₃ |

| Molecular Weight | 359.6 g/mol |

| Exact Mass | 358.96 g/mol |

| Topological Polar Surface Area | 74.9 Ų |

| LogP (Partition Coefficient) | 4.13 |

The LogP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 2-methyl-3-nitro-N-(2,4,5-trichlorophenyl)benzamide involves multi-step reactions:

-

Nitrobenzene Derivative Preparation: Nitration of 2-methylbenzamide introduces the nitro group at position 3.

-

Amide Coupling: Reaction of 3-nitro-2-methylbenzoic acid with 2,4,5-trichloroaniline under coupling agents like EDCI or HOBt.

-

Purification: Column chromatography or recrystallization isolates the final product in yields comparable to similar benzamide syntheses (42–62%) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 60–70% |

| Amide Formation | EDCI, DMAP, DCM, rt | 50–55% |

| Purification | Silica gel chromatography | >95% |

Mechanistic Insights

The nitro group’s electron-withdrawing nature directs electrophilic substitutions to the meta position, while the methyl group exerts steric effects, influencing reaction regioselectivity. Mercury oxide (HgO)-mediated dehydrosulfurization, as seen in triazolothiadiazole syntheses , could theoretically apply to analogous heterocycles derived from this compound.

Research Applications

Chemical Intermediate

The compound serves as a precursor for:

-

Heterocyclic Systems: Cyclization reactions to form triazolothiadiazoles or benzothiazines, which exhibit antimicrobial and anticancer activities .

-

Metal Complexes: Coordination with transition metals (e.g., Cu, Cd) for catalytic or luminescent materials .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

The trichlorophenyl group in the target compound enhances lipophilicity and halogen bonding compared to phenyl or sulfamoyl derivatives .

Challenges and Future Directions

Current limitations include:

-

Synthetic Yields: Moderate isolated yields (50–55%) necessitate optimization.

-

Biological Data Gap: No published studies on its antimicrobial or cytotoxic effects.

Future work should prioritize: -

Activity Screening: Against ESKAPE pathogens and cancer cell lines.

-

Derivatization: Introducing sulfonamide or triazole moieties to enhance bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume